molecular formula C17H20N4O B12957321 4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one

Cat. No.: B12957321
M. Wt: 296.37 g/mol
InChI Key: JULAYEMOMUFUGJ-UHFFFAOYSA-N
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Description

4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of imidazo-pyrido-pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzylamine with a suitable pyrido-pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenated derivatives with NaOH.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted imidazo-pyrido-pyrimidine derivatives.

Scientific Research Applications

4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one can be compared with other similar compounds such as:

Properties

Molecular Formula

C17H20N4O

Molecular Weight

296.37 g/mol

IUPAC Name

7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one

InChI

InChI=1S/C17H20N4O/c1-12-4-2-3-5-13(12)11-21-16(22)14-10-18-7-6-15(14)20-9-8-19-17(20)21/h2-5,18H,6-11H2,1H3

InChI Key

JULAYEMOMUFUGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(CCNC3)N4C2=NCC4

Origin of Product

United States

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